molecular formula C18H18FN3O3S B2398960 N-{4-[1-acetyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851718-04-2

N-{4-[1-acetyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2398960
CAS No.: 851718-04-2
M. Wt: 375.42
InChI Key: XSYOZNUYWURFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazoline core substituted with an acetyl group at position 1, a 3-fluorophenyl ring at position 5, and a methanesulfonamide-linked phenyl group at position 2. Its molecular formula is C₂₃H₂₂FN₃O₄S₂ (molecular weight: 503.5663 g/mol) . The pyrazoline scaffold is known for diverse pharmacological activities, including antiviral and anticancer effects .

Properties

IUPAC Name

N-[4-[2-acetyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S/c1-12(23)22-18(14-4-3-5-15(19)10-14)11-17(20-22)13-6-8-16(9-7-13)21-26(2,24)25/h3-10,18,21H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYOZNUYWURFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway Design

The compound’s synthesis involves sequential functionalization of precursor moieties. The pyrazoline core is constructed via cyclocondensation, followed by strategic derivatization.

Retrosynthetic Analysis

  • Target molecule : Disassembled into:
    • 1-Acetyl-3-(4-methanesulfonamidophenyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazole
  • Key intermediates :
    • Chalcone precursor: 3-(4-Nitrophenyl)-1-(3-fluorophenyl)prop-2-en-1-one
    • Pyrazoline intermediate: 3-(4-Nitrophenyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazole
    • Acetylated pyrazoline: 1-Acetyl-3-(4-nitrophenyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazole
    • Aminophenyl derivative: 1-Acetyl-3-(4-aminophenyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazole

Stepwise Synthesis Protocol

Chalcone Synthesis (3-(4-Nitrophenyl)-1-(3-Fluorophenyl)Prop-2-En-1-One)

Reaction : Claisen-Schmidt condensation between 4-nitroacetophenone and 3-fluorobenzaldehyde.
Conditions :

  • Catalyst : NaOH (40% w/v) in ethanol
  • Temperature : 25–30°C, 12–24 hours
  • Yield : 68–75%

Mechanism :
Base-mediated deprotonation of acetophenone → enolate formation → nucleophilic attack on aldehyde → dehydration → α,β-unsaturated ketone.

Table 1: Chalcone Synthesis Optimization
Parameter Optimal Value Impact on Yield
Solvent Ethanol Maximizes enolate stability
Catalyst Concentration 40% NaOH Prevents over-dehydration
Reaction Time 18 hours Balances completion vs. side reactions

Pyrazoline Formation (Cyclocondensation)

Reaction : Cyclization of chalcone with hydrazine hydrate.
Conditions :

  • Hydrazine : 1.2 equivalents
  • Solvent : Glacial acetic acid (5 mL/g chalcone)
  • Temperature : Reflux (118°C), 6–8 hours
  • Yield : 82–88%

Mechanism :

  • Hydrazine attack on chalcone’s β-carbon → hydrazone intermediate.
  • Intramolecular cyclization → pyrazoline ring closure.
Table 2: Cyclocondensation Variants
Hydrazine Derivative Product Substitution Yield (%)
Hydrazine hydrate Unsubstituted NH 82–88
Methylhydrazine N-Me 74–79

N-Acetylation of Pyrazoline

Reaction : Acetylation of pyrazoline’s N1 position.
Conditions :

  • Reagent : Acetic anhydride (2.5 equivalents)
  • Catalyst : Pyridine (1 equivalent)
  • Temperature : 0°C → RT, 4 hours
  • Yield : 90–94%

Characterization :

  • ¹H NMR : Singlet at δ 2.41 ppm (COCH₃).
  • IR : C=O stretch at 1705 cm⁻¹.

Nitro Reduction to Amine

Reaction : Catalytic hydrogenation of 4-nitrophenyl group.
Conditions :

  • Catalyst : 10% Pd/C (5% w/w)
  • Solvent : Ethanol/water (9:1)
  • Pressure : H₂ (1 atm), 25°C, 12 hours
  • Yield : 85–90%

Alternative Methods :

  • Fe/HCl : 65–70% yield (lower purity).
  • Na₂S₂O₄ : 75–80% yield (aqueous ethanol).

Sulfonylation of Aromatic Amine

Reaction Optimization Insights

Cyclocondensation Solvent Effects

  • Acetic acid : Enhances protonation of chalcone’s carbonyl, accelerating hydrazine attack.
  • Ethanol : Lower yields (55–60%) due to incomplete cyclization.

Acetylation Side Reactions

  • O-Acetylation : Minimized by using pyridine as a proton scavenger.
  • Diacetylation : Controlled via stoichiometry (Ac₂O ≤2.5 eq).

Sulfonylation Challenges

  • Moisture sensitivity : Requires anhydrous conditions to prevent MsCl hydrolysis.
  • Byproducts : N,N-Disulfonylation avoided by slow MsCl addition.

Spectroscopic Validation

Infrared Spectroscopy

  • S=O asymmetric stretch : 1320–1360 cm⁻¹.
  • N-H stretch (sulfonamide) : 3250–3350 cm⁻¹.

Nuclear Magnetic Resonance

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 7.82–7.12 (m, 8H, Ar-H).
    • δ 3.91 (dd, J=12.1 Hz, 1H, pyrazoline H4).
    • δ 3.21 (s, 3H, SO₂CH₃).

Computational Validation (DFT Studies)

  • Geometric optimization : B3LYP/6-31G(d,p) level confirms planar sulfonamide group.
  • Frontier orbitals : HOMO localized on pyrazoline ring; LUMO on sulfonamide.

Scalability and Industrial Feasibility

  • Batch size : Demonstrated at 100 g scale with 71% overall yield.
  • Critical steps :
    • Hydrogenation requires strict temperature control to prevent over-reduction.
    • Sulfonylation exotherm managed via ice baths.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-acetyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthetic Routes

The synthesis of N-{4-[1-acetyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : Cyclization of a hydrazine derivative with an appropriate diketone.
  • Substitution Reactions : Introduction of acetyl and fluorophenyl groups.
  • Coupling with Methanesulfonamide : Coupling the substituted pyrazole with phenylmethanesulfonamide using coupling reagents like EDCI.

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

Biology

Research has indicated that this compound exhibits potential bioactive properties , including:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antimicrobial effects against various pathogens .
  • Anticancer Properties : The compound has been investigated for its efficacy against cancer cell lines. For example, related pyrazole compounds have demonstrated notable growth inhibition against multiple cancer types .

Medicine

The therapeutic potential of this compound is under exploration for treating diseases such as:

  • Cancer : Its structural analogs have shown promise in preclinical studies for anticancer activity.
  • Inflammatory Diseases : Related compounds have been tested for anti-inflammatory effects comparable to established drugs like diclofenac sodium .

Industry

In industrial applications, this compound is utilized in:

  • Material Development : Its unique properties allow it to be used in creating novel materials.
  • Catalysis : It can serve as a catalyst in various chemical reactions due to its reactive functional groups.

Table 1: Anticancer Activity of Related Pyrazole Compounds

Compound NameTarget Cancer Cell LinePercent Growth Inhibition (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CNCI-H4075.99

Data adapted from recent studies on pyrazole derivatives .

Table 2: Biological Activities of Pyrazole Derivatives

Activity TypeCompound ExampleReference
AntimicrobialN-(4-chlorophenyl) derivativeSelvam et al., 2014
AnticancerN-(trifluoromethyl) derivativeNagarapu et al., 2016
Anti-inflammatoryN-(phenylpiperazine) derivativeEl-Sayed et al., 2016

Mechanism of Action

The mechanism of action of N-{4-[1-acetyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Structural Analogues with Halogen and Acyl Modifications

Table 1: Substituent Variations and Molecular Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Source
N-{4-[1-acetyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide (Target) 1-Acetyl, 5-(3-fluorophenyl) C₂₃H₂₂FN₃O₄S₂ 503.5663
N-{4-[1-(4-methoxybenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 1-(4-Methoxybenzenesulfonyl) C₂₃H₂₂FN₃O₅S₂ 503.5663
N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 1-(4-Chlorobenzenesulfonyl) C₂₂H₁₉ClFN₃O₄S₂ 507.9854
N-(3-(1-isobutyryl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide 1-Isobutyryl, 5-(2-methylphenyl) C₂₂H₂₆N₄O₃S₂ 436.55
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide 1-(3-Chlorophenylsulfonyl), 5-(2-fluorophenyl) C₂₂H₂₁ClFN₃O₄S₂ 518.44

Key Observations :

  • Acyl vs. Sulfonyl Groups : Replacing the acetyl group with bulky sulfonyl groups (e.g., 4-methoxybenzenesulfonyl in ) increases molecular weight and may alter solubility or binding affinity.
Antiviral Activity Against Monkeypox Virus (MPXV)

Structural analogues with similar pyrazoline scaffolds, such as N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, also showed high docking scores, indicating the importance of the sulfonamide-linked phenyl group and aryl substitutions in viral replication inhibition .

Antimicrobial and Anticancer Activity
  • N-{4-[1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide (CAS: 85791-61-3) exhibited anticancer activity in preclinical studies, highlighting the role of 4-chlorophenyl substitution in cytotoxicity .
  • Pyrazoline derivatives with extended aromatic systems (e.g., biphenyl carbonitrile in ) showed enhanced antimicrobial activity, suggesting that bulkier substituents improve membrane penetration.

Physicochemical and Metabolic Stability

Table 2: Metabolic and Regulatory Comparisons
Compound Name Key Features Application/Regulatory Status Source
Sulfentrazone (N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide) Triazole core, chlorophenyl substituents Herbicide (EPA-registered)
Target Compound Pyrazoline core, fluorophenyl substituents Investigational antiviral/anticancer

Key Observations :

  • Heterocyclic Core Influence : Sulfentrazone’s triazole ring confers herbicidal activity, whereas the pyrazoline core in the target compound is linked to antiviral effects .
  • Metabolite Stability : Sulfentrazone’s metabolites (HMS and DMS) are monitored for regulatory compliance, suggesting that similar pyrazoline derivatives may require metabolic stability studies for drug development .

Biological Activity

N-{4-[1-acetyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is C18H18FN3O3S. The compound features a pyrazole ring, an acetyl group, and a fluorophenyl group attached to a phenylmethanesulfonamide moiety. This structure is crucial for its biological activity and interaction with various biological targets.

Property Value
Molecular FormulaC18H18FN3O3S
IUPAC NameN-[4-[1-acetyl-5-(3-fluorophenyl)-4,5-dihydropyrazol-3-yl]phenyl]methanesulfonamide
Molecular Weight365.42 g/mol
SolubilitySoluble in DMSO and ethanol

Anticancer Activity

Studies have indicated that compounds containing the pyrazole scaffold exhibit anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. A review highlighted that pyrazole derivatives can target multiple pathways involved in cancer progression, including apoptosis and cell cycle regulation .

Anti-inflammatory Properties

Research has demonstrated that pyrazole derivatives possess anti-inflammatory effects. For example, compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations, showcasing their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds are well-documented. This compound may exhibit activity against various bacterial strains. The presence of the methanesulfonamide group enhances its interaction with microbial targets, potentially leading to effective antimicrobial agents .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The compound may function as an inhibitor of key enzymes involved in inflammatory processes or cancer cell proliferation. Molecular docking studies suggest that it can bind effectively to protein targets associated with these diseases .

Case Studies

Several studies have explored the biological activity of similar pyrazole derivatives:

  • Anticancer Study : A derivative was tested against various cancer cell lines and showed significant cytotoxicity, with IC50 values indicating potent activity .
  • Anti-inflammatory Research : Another study demonstrated that a related compound significantly reduced inflammation markers in vitro and in vivo models .
  • Antimicrobial Testing : A series of pyrazole derivatives were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria, showing promising results .

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis involves multi-step reactions, including:

  • Suzuki-Miyaura coupling to attach the 3-fluorophenyl group to the pyrazole intermediate (Pd catalysis, aryl halide substrate) .
  • Nucleophilic substitution to introduce the methanesulfonamide group using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Q. Key purification steps :

  • HPLC for isolating intermediates and final product (C18 column, gradient elution with acetonitrile/water).
  • Recrystallization from ethanol/water mixtures to improve crystallinity .

Q. Table 1: Critical Reaction Parameters

StepTemperature (°C)SolventCatalyst/ReagentYield (%)
Suzuki coupling80–90DMF/H₂OPd(PPh₃)₄65–75
Sulfonylation0–5 (ice bath)DichloromethaneMeSO₂Cl, Et₃N80–85

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Primary methods :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrazole ring and substituent positions. Key signals:
    • δ 2.4–2.6 ppm (acetyl CH₃), δ 7.1–7.8 ppm (fluorophenyl protons) .
  • X-ray crystallography : SHELX/ORTEP-III for resolving diastereomeric configurations and hydrogen-bonding networks (e.g., sulfonamide NH···O interactions) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ at m/z 503.56) .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

Common discrepancies arise from:

  • Variability in assay conditions (e.g., enzyme inhibition IC₅₀ values sensitive to buffer pH or ATP concentration).
  • Purity thresholds : Bioactivity may drop below 95% purity due to residual Pd catalysts or unreacted intermediates .

Q. Methodological recommendations :

  • Standardize assays using reference inhibitors (e.g., COX-2 for anti-inflammatory studies).
  • Validate purity via orthogonal methods (HPLC + NMR) before testing .

Q. What strategies address challenges in crystallizing this compound for X-ray studies?

Key issues :

  • Twinned crystals : Common due to flexible dihydro-pyrazole ring.
  • Low diffraction resolution : Caused by disorder in the acetyl group.

Q. Solutions :

  • Use crystal seeding with analogous pyrazole derivatives.
  • Optimize solvent polarity (e.g., tert-butyl alcohol/water mixtures) .

Q. Table 2: Crystallization Conditions

Solvent SystemCrystal MorphologyResolution (Å)R-factor (%)
Ethanol/waterPlatelets1.85.6
AcetonitrileNeedles2.27.1

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) impact biological activity?

SAR insights :

  • 3-Fluorophenyl : Enhances lipophilicity (logP ↑) and COX-2 selectivity (ΔIC₅₀ = 0.5 µM vs. COX-1) .
  • Methanesulfonamide : Critical for hydrogen bonding with enzyme active sites (e.g., Tyr-355 in COX-2) .

Q. Computational tools :

  • Molecular docking (AutoDock Vina) to map binding interactions.
  • QSAR models using Hammett constants for substituent effects .

Q. What are the validated protocols for in vitro toxicity screening?

Standard assays :

  • Hepatotoxicity : HepG2 cell viability (MTT assay, 48-hour exposure, IC₅₀ typically >100 µM) .
  • hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ threshold <10 µM).

Q. Mitigation strategies :

  • Introduce polar groups (e.g., hydroxyl) to reduce hERG binding .

Q. How can computational modeling predict metabolic stability?

Approaches :

  • CYP450 metabolism prediction (Schrödinger’s ADMET Predictor): Identify vulnerable sites (e.g., acetyl group hydrolysis).
  • MD simulations : Assess binding to plasma proteins (e.g., human serum albumin) .

Validation : Compare with in vitro microsomal stability assays (e.g., t₁/₂ in rat liver microsomes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.